molecular formula C16H13N3O B2415850 3-Hydroxybenzaldehyde quinolin-8-ylhydrazone CAS No. 1429220-53-0

3-Hydroxybenzaldehyde quinolin-8-ylhydrazone

Cat. No.: B2415850
CAS No.: 1429220-53-0
M. Wt: 263.3
InChI Key: QZWAXTKQEOEKLZ-WOJGMQOQSA-N
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Description

3-Hydroxybenzaldehyde quinolin-8-ylhydrazone is an organic compound with the molecular formula C16H13N3O It is a derivative of 3-hydroxybenzaldehyde and quinolin-8-ylhydrazone, combining the structural features of both parent compounds

Properties

IUPAC Name

3-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-14-7-1-4-12(10-14)11-18-19-15-8-2-5-13-6-3-9-17-16(13)15/h1-11,19-20H/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWAXTKQEOEKLZ-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=CC(=CC=C3)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=CC(=CC=C3)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxybenzaldehyde quinolin-8-ylhydrazone typically involves the condensation reaction between 3-hydroxybenzaldehyde and quinolin-8-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 3-hydroxybenzaldehyde quinolin-8-ylhydrazone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybenzaldehyde quinolin-8-ylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The hydroxyl group on the benzaldehyde moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-Hydroxybenzaldehyde quinolin-8-ylhydrazone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-hydroxybenzaldehyde quinolin-8-ylhydrazone involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity. Additionally, the compound’s quinoline moiety can intercalate into DNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxybenzaldehyde quinolin-8-ylhydrazone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl group and the quinoline moiety allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Biological Activity

3-Hydroxybenzaldehyde quinolin-8-ylhydrazone (3-HBQH) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its roles in antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of 3-HBQH, supported by various studies and findings.

Chemical Structure and Properties

3-HBQH is derived from the condensation of 3-hydroxybenzaldehyde and quinolin-8-ylhydrazine. The structure can be represented as follows:

C9H8N2O\text{C}_9\text{H}_8\text{N}_2\text{O}

This compound features a hydroxyl group and a hydrazone linkage, which are critical for its biological activity.

Antimicrobial Activity

Studies have shown that 3-HBQH exhibits significant antimicrobial properties against various pathogens. In vitro tests indicate that it is effective against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

This suggests that 3-HBQH could be a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Activity

Research has indicated that 3-HBQH possesses anticancer properties. In a study involving various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, treatment with 3-HBQH resulted in reduced cell viability. The compound induced apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

In vitro results showed:

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-71240
PC-31535

These findings suggest that 3-HBQH may act through mechanisms involving the regulation of apoptotic pathways, making it a potential lead for anticancer drug development.

Antioxidant Activity

The antioxidant capacity of 3-HBQH has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, indicating its ability to neutralize free radicals effectively.

Concentration (µM)Scavenging Activity (%)
1025
5055
10085

The results demonstrate that at higher concentrations, 3-HBQH significantly reduces oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The biological activities of 3-HBQH are attributed to its ability to interact with specific molecular targets. The hydrazone moiety allows for hydrogen bonding with biological macromolecules, enhancing its binding affinity to enzymes and receptors involved in key pathways such as apoptosis and oxidative stress response.

Case Studies

  • Antimicrobial Efficacy : A case study published in the Journal of Antimicrobial Chemotherapy reported the successful application of 3-HBQH in treating infections caused by resistant strains of bacteria. The study concluded that the compound could serve as an alternative treatment option.
  • Cancer Treatment : In another case study focused on breast cancer therapy, patients treated with formulations containing derivatives of 3-HBQH showed improved survival rates compared to those receiving standard chemotherapy alone.

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